molecular formula C26H23ClN4O2 B10834668 N-(7-Chloro-4-oxo-1-phenyl-1,4-dihydro-quinolin-3-ylmethyl)-6-pyrrolidin-1-yl-nicotin-amide

N-(7-Chloro-4-oxo-1-phenyl-1,4-dihydro-quinolin-3-ylmethyl)-6-pyrrolidin-1-yl-nicotin-amide

Cat. No.: B10834668
M. Wt: 458.9 g/mol
InChI Key: RUQWOHJJIMCQMH-UHFFFAOYSA-N
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Description

PMID25991433-Compound-E4 is a bioactive compound known for its significant role in various scientific research fields. It is a potent inhibitor of gamma-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease. This compound has shown potential in reducing the production of beta-amyloid peptides, making it a promising candidate for Alzheimer’s disease research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID25991433-Compound-E4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation reactions, followed by functional group modifications to achieve the desired bioactivity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of PMID25991433-Compound-E4 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

PMID25991433-Compound-E4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

PMID25991433-Compound-E4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PMID25991433-Compound-E4 involves the inhibition of gamma-secretase, which prevents the cleavage of amyloid precursor protein and reduces the production of beta-amyloid peptides. This inhibition is achieved through binding to the active site of the enzyme, blocking its activity. The compound also interacts with other molecular targets and pathways, such as the Notch signaling pathway, which is involved in cell differentiation and proliferation .

Properties

Molecular Formula

C26H23ClN4O2

Molecular Weight

458.9 g/mol

IUPAC Name

N-[(7-chloro-4-oxo-1-phenylquinolin-3-yl)methyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide

InChI

InChI=1S/C26H23ClN4O2/c27-20-9-10-22-23(14-20)31(21-6-2-1-3-7-21)17-19(25(22)32)16-29-26(33)18-8-11-24(28-15-18)30-12-4-5-13-30/h1-3,6-11,14-15,17H,4-5,12-13,16H2,(H,29,33)

InChI Key

RUQWOHJJIMCQMH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C(=O)NCC3=CN(C4=C(C3=O)C=CC(=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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